Cas no 2098081-88-8 ((3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone)

(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
- (3-aminopyrrolidin-1-yl)-(6-methoxypyridin-3-yl)methanone
- (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
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- Inchi: 1S/C11H15N3O2/c1-16-10-3-2-8(6-13-10)11(15)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3
- InChI Key: GIVHFTHYCMWUQC-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC(=CC=1)OC)N1CCC(C1)N
Computed Properties
- Exact Mass: 221.116426730 g/mol
- Monoisotopic Mass: 221.116426730 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 221.26
- XLogP3: -0.1
- Topological Polar Surface Area: 68.4
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4101-2.5g |
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |
2098081-88-8 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-4101-0.5g |
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |
2098081-88-8 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A226546-500mg |
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |
2098081-88-8 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-4101-1g |
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |
2098081-88-8 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-4101-10g |
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |
2098081-88-8 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A226546-100mg |
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |
2098081-88-8 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F1907-4101-0.25g |
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |
2098081-88-8 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-4101-5g |
(3-aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |
2098081-88-8 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | A226546-1g |
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone |
2098081-88-8 | 1g |
$ 570.00 | 2022-06-08 |
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone Related Literature
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
Additional information on (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone
Introduction to (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone (CAS No. 2098081-88-8)
(3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone, identified by its CAS number 2098081-88-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This bidentate molecule, featuring a pyrrolidine and pyridine moiety linked through a methanone bridge, has garnered attention due to its versatile structural framework and potential applications in drug discovery and molecular recognition.
The structural composition of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both an amine group in the pyrrolidine ring and a methoxy substituent on the pyridine ring enhances its reactivity and binding affinity towards various biological targets. This compound has been extensively studied for its role in developing small-molecule inhibitors and ligands that interact with proteins and enzymes.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their broad spectrum of biological activities. (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone exemplifies this trend, as it has been investigated for its potential in modulating pathways associated with inflammation, cancer, and neurodegenerative diseases. The compound's ability to engage with multiple targets simultaneously makes it an attractive candidate for multitarget drug design, a strategy that has gained traction in recent years for its ability to address complex diseases more effectively than single-target inhibitors.
One of the most compelling aspects of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. The compound's dual functionality allows it to interact with specific residues on kinase domains, thereby inhibiting their activity. This has led to several research efforts aimed at optimizing its structure for improved potency and selectivity.
The synthesis of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone involves a series of well-established organic reactions, including condensation, nucleophilic substitution, and cyclization. The synthesis pathway has been refined over the years to enhance yield and purity, making it accessible for large-scale production. Advances in synthetic methodologies have also enabled the introduction of additional functional groups or modifications, further expanding the compound's utility in medicinal chemistry.
In addition to its applications in drug discovery, (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone has been explored in materials science and catalysis. Its ability to act as a ligand in transition metal catalysis has been particularly noteworthy. For instance, it has been used in palladium-catalyzed cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions. This property makes it a valuable tool in synthetic organic chemistry, enabling the efficient construction of complex molecular architectures.
The compound's behavior in various chemical environments has also been studied from a computational chemistry perspective. Molecular modeling techniques have been employed to predict how (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone interacts with biological targets at the atomic level. These studies have provided insights into its binding mode and have helped rationalize its biological activity. Furthermore, computational methods have been used to design derivatives with enhanced properties, such as improved solubility or metabolic stability.
The pharmacokinetic properties of (3-Aminopyrrolidin-1-yl)(6-methoxypyridin-3-yl)methanone have also been scrutinized to ensure its suitability for therapeutic applications. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. By understanding these parameters, researchers can optimize the compound's pharmacological properties to ensure efficacy while minimizing potential side effects. For instance, modifications to improve solubility or reduce metabolic clearance have been explored to enhance bioavailability.
In conclusion, (3-Aminopyrrolidin-1-ylyl) strong>(< strong >6-methoxypyridine - 3 - yl) strong >m eth an one (CAS No . 2098081 - 88 - 8) is a multifaceted compound with significant potential in pharmaceuticals , materials science , and catalysis . Its unique structural features make it an excellent scaffold for designing bioactive molecules , particularly kinase inhibitors . Ongoing research continues to uncover new applications and refine synthetic methodologies , ensuring that this compound remains at the forefront of scientific exploration . As our understanding of molecular interactions grows , so too does the promise of (< strong > 3 - A min o p y r r o l id ine - 1 - y l) strong >(< strong > 6 - m eth oxy p y rid ine - 3 - y l) strong >m eth an one as a cornerstone of modern chemistry . p >
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